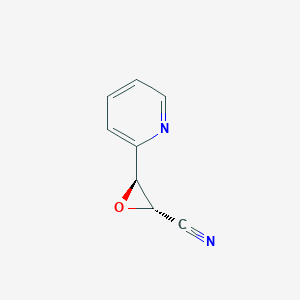
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid is a compound with a chemical formula of C8H8N2O3. It is also known as 2-hydroxyimino-3-pyridinecarboxylic acid or simply HPCA. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid are related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid in lab experiments include its ability to inhibit acetylcholinesterase and its antioxidant properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid can be achieved through various methods. One such method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of Alzheimer's disease. Research has shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Propiedades
Número CAS |
105997-36-2 |
|---|---|
Nombre del producto |
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
Fórmula molecular |
C7H6N2O3 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-2-1-3-8-4-5/h1-4,12H,(H,10,11)/b9-6- |
Clave InChI |
HXQUIONKMXRBQC-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C(=N/O)/C(=O)O |
SMILES |
C1=CC(=CN=C1)C(=NO)C(=O)O |
SMILES canónico |
C1=CC(=CN=C1)C(=NO)C(=O)O |
Sinónimos |
3-Pyridineaceticacid,alpha-(hydroxyimino)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



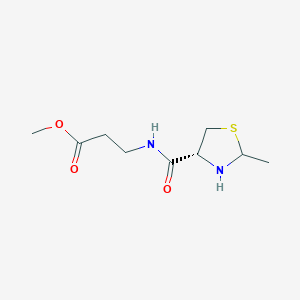



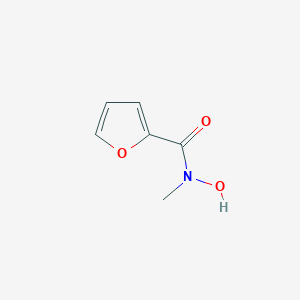
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)

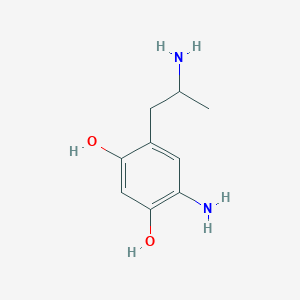

![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
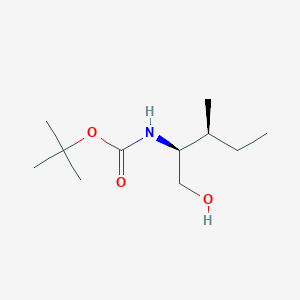
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
